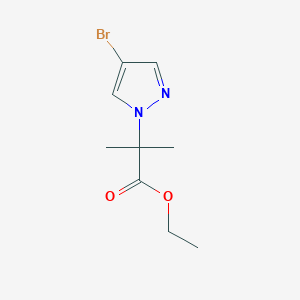
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate
Vue d'ensemble
Description
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate is a chemical compound with the CAS Number: 82231-58-1. It has a molecular weight of 233.06 and a linear formula of C7H9BrN2O2 .
Molecular Structure Analysis
The linear formula of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate is C7H9BrN2O2 . For a detailed molecular structure analysis, specialized software such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can be used to produce impressive simulation visualizations .Physical And Chemical Properties Analysis
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate is a solid or liquid at room temperature. It should be stored in a dry environment at 2-8°C .Applications De Recherche Scientifique
Synthesis and Characterization of Novel Derivatives
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate serves as a precursor in the synthesis of a wide range of heterocyclic compounds, demonstrating its versatility in organic synthesis. One notable application includes the synthesis of novel pyrazoline derivatives, which have been shown to be effective inhibitors of human carbonic anhydrase I and II isozymes and acetylcholinesterase enzyme. These derivatives offer potential therapeutic benefits due to their inhibitory activity, showcasing the compound's importance in medicinal chemistry research (Turkan et al., 2019).
Role in Anti-inflammatory Activity Studies
Additionally, the compound's derivatives have been studied for their anti-inflammatory activities. Research on imidazo[1,2-a]pyrazine derivatives synthesized from substituted 2-aminopyrazines and ethyl 2-benzoyl-2-bromoacetate has highlighted their potential as anti-inflammatory agents. This application underscores the compound's utility in the development of new therapeutic agents targeting inflammation-related pathologies (Abignente et al., 1992).
Applications in Heterocyclic Compound Synthesis
The compound is also utilized in the synthesis of various heterocyclic structures through radical cyclization reactions. These synthetic applications are crucial for developing pharmacologically active molecules, further emphasizing the compound's significance in drug discovery and development processes (Allin et al., 2005).
Hydrogen-bonded Supramolecular Structures
Research into the supramolecular structures of related derivatives reveals the compound's role in forming hydrogen-bonded architectures. Such studies are fundamental to understanding the molecular interactions and properties of potential therapeutic agents, providing insights into their behavior at the molecular level (Portilla et al., 2007).
Safety And Hazards
This compound is classified as dangerous with the signal word “Danger”. The hazard statements include H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-(4-bromopyrazol-1-yl)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-4-14-8(13)9(2,3)12-6-7(10)5-11-12/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZUFIVVNUMTGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)N1C=C(C=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate | |
CAS RN |
1040377-17-0 | |
| Record name | Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

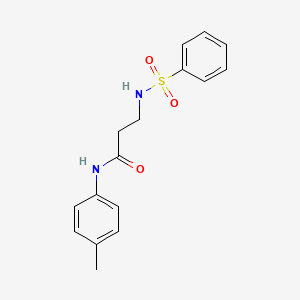
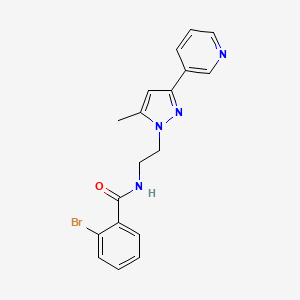
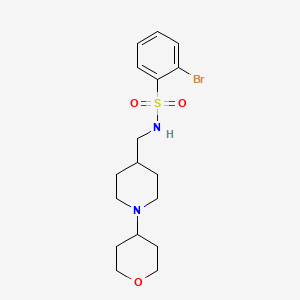


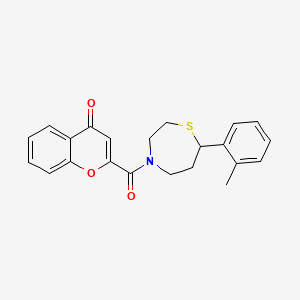
![1-[3-Methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2966534.png)
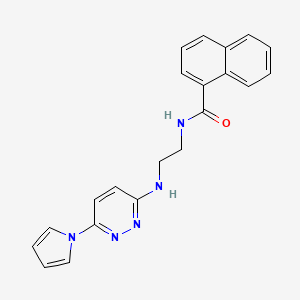
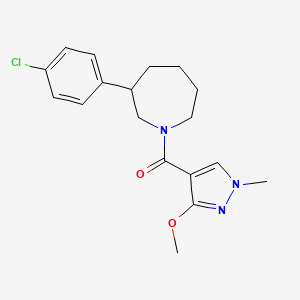
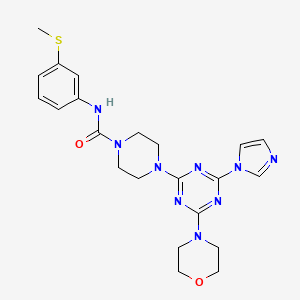
![2-[2-(3,5-Dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B2966543.png)
![3-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]propanoic acid](/img/structure/B2966546.png)
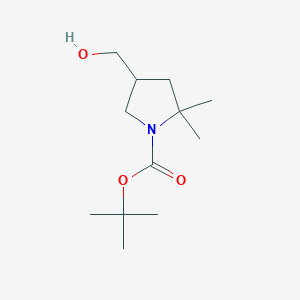
![3-(dimethylamino)-N-[1-(4-methoxyphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]benzamide](/img/structure/B2966548.png)